Product packaging for 2-(Phenylazo)-1H-imidazole(Cat. No.:CAS No. 34938-47-1)

2-(Phenylazo)-1H-imidazole

Cat. No.: B13727527
CAS No.: 34938-47-1
M. Wt: 172.19 g/mol
InChI Key: IWKTVWFSQDLTHC-UHFFFAOYSA-N
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Description

2-(Phenylazo)-1H-imidazole is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B13727527 2-(Phenylazo)-1H-imidazole CAS No. 34938-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34938-47-1

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1H-imidazol-2-yl(phenyl)diazene

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)12-13-9-10-6-7-11-9/h1-7H,(H,10,11)

InChI Key

IWKTVWFSQDLTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=NC=CN2

Origin of Product

United States

Significance of Azoimidazole Frameworks in Contemporary Chemistry

The imidazole (B134444) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental building block in numerous biologically active molecules and functional materials. ontosight.airesearchgate.net When combined with an azo group (-N=N-), the resulting azoimidazole framework exhibits a rich and diverse chemistry. Azo compounds are well-known for their vibrant colors and are extensively used as dyes and pigments. researchgate.net

The fusion of these two moieties in azoimidazoles leads to compounds with intriguing properties. They are recognized for their ability to form stable complexes with metal ions, making them valuable ligands in coordination chemistry. lookchem.comresearchgate.net This chelating ability is crucial for the development of novel materials with tailored characteristics. lookchem.comnih.gov Furthermore, the presence of the azo group can impart photoswitchable properties, opening doors for applications in molecular switches and photopharmacology. nih.gov The inherent biological activity of the imidazole core, combined with the reactivity of the azo group, also positions these frameworks as promising candidates in medicinal chemistry. ontosight.airesearchgate.net

Overview of Research Directions for the Chemical Compound

Conventional Synthetic Approaches

Traditional methods for synthesizing this compound derivatives have been foundational in establishing the chemistry of this class of compounds. These approaches are well-understood and continue to be utilized.

Diazonium Salt Coupling Reactions in Azoimidazole Synthesis

The most prominent and direct method for synthesizing this compound is through the coupling of a phenyldiazonium salt with an imidazole ring. mdpi.comglobalresearchonline.net This reaction is a classic example of an electrophilic aromatic substitution, a fundamental process in the synthesis of azo compounds. globalresearchonline.netjchemrev.com

The process begins with the diazotization of a primary aromatic amine, such as aniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. globalresearchonline.netmasterorganicchemistry.com This diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, in this case, the imidazole ring. jchemrev.com The reactivity of the diazonium salt is a key factor, with pyrazole- and imidazole-derived diazonium salts showing lower reactivity compared to some other heterocyclic diazonium salts. researchgate.net

The reaction is typically carried out in a controlled acidic environment and at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. globalresearchonline.net The resulting 2-(arylazo)imidazoles are often insoluble in the aqueous diazotizing medium, which simplifies their isolation. mdpi.com

For example, the synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole is a known process that yields a versatile intermediate for creating direct dyes. mdpi.com The general scheme for the coupling reaction is as follows:

Ar-N₂⁺ + Imidazole → Ar-N=N-Imidazole + H⁺

This reaction underscores the importance of diazonium salts as highly reactive intermediates in organic synthesis. globalresearchonline.net

Oxidative Cyclization Pathways for Imidazole-Fused Heterocycles

While not a direct route to this compound, oxidative cyclization is a critical strategy for constructing imidazole-fused heterocyclic systems. beilstein-archives.orgbeilstein-archives.orgmdpi.comorganic-chemistry.org These methods involve the formation of the imidazole ring from acyclic precursors through an oxidation-induced cyclization. This approach is significant for creating a variety of biologically active nitrogen-containing heterocycles. beilstein-archives.org

An example of this strategy is the iodine/hydrogen peroxide-mediated oxidative formal [4+1] cyclization of compounds like 2-pyridinemethylamine or o-phenylenediamine (B120857) with an aldehyde. beilstein-archives.orgbeilstein-archives.org This method leads to the formation of imidazo[1,5-a]pyridine (B1214698) and benzimidazole (B57391) derivatives. beilstein-archives.orgbeilstein-archives.org Although this specific reaction doesn't directly produce a phenylazo substituent, it demonstrates the principle of forming the imidazole ring through an oxidative step. A plausible mechanism involves iodine as the cyclization initiator. beilstein-archives.org

Iron-catalyzed C-H amination under aerobic conditions presents another pathway for constructing imidazole-fused ring systems. organic-chemistry.org This environmentally friendly method uses air as the oxidant and produces water as the only byproduct. organic-chemistry.org The reaction involves the cleavage of C(sp³)-H bonds and the formation of C-N bonds to yield various imidazole-related N-heterocycles. organic-chemistry.org

Advanced Synthetic Techniques

To enhance efficiency and sustainability, modern synthetic chemistry has explored advanced techniques for the preparation of this compound derivatives.

Phase-Transfer Catalysis in Azoimidazole Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgacenet.edu In the synthesis of azoimidazoles, PTC can enhance the coupling reaction between the water-soluble diazonium salt and the organic-soluble imidazole. crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reacting anions from the aqueous phase to the organic phase where the reaction occurs. acenet.eduptfarm.pltcichemicals.com This method can lead to increased yields, shorter reaction times, and the elimination of hazardous or expensive solvents. crdeepjournal.org The catalyst functions by forming an ion pair with the anion, which is then soluble in the organic phase. acenet.edu The efficiency of PTC is influenced by factors such as catalyst concentration, stirring rate, and reaction temperature. acenet.edu

One-Pot Reaction Protocols for Aryl Imidazole Derivatives

One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. tandfonline.comresearchgate.netasianpubs.orgajol.info Several one-pot methods have been developed for the synthesis of 2-aryl-1H-imidazole derivatives.

One such approach involves the three-component condensation of a dicarbonyl compound, an aldehyde, and ammonium acetate. ajol.info This method has been used to synthesize 2,4,5-triaryl-1H-imidazoles in excellent yields. ajol.info By using an aryl aldehyde, the corresponding 2-aryl-imidazole is formed. While not directly producing the phenylazo group, if a phenylazo-substituted aldehyde were used as a starting material, this could potentially provide a direct route to the target compound.

Coordination Chemistry of 2 Phenylazo 1h Imidazole Ligands

Ligand Design Principles and Functionalization

The fundamental structure of 2-(phenylazo)-1H-imidazole provides a robust scaffold for the design of ligands with tailored electronic and steric properties. lookchem.com The imidazole (B134444) ring and the azo group are the primary coordination sites. lookchem.com Functionalization of this basic framework is a key strategy to modulate the properties of the resulting metal complexes.

Key functionalization strategies include:

Substitution on the Phenyl Ring: Introducing various substituent groups on the phenyl ring can significantly alter the electron-donating or -withdrawing nature of the ligand. For instance, electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can increase the electron density on the azo nitrogen atoms, thereby enhancing their donor capacity. Conversely, electron-withdrawing groups such as chloro (-Cl) or nitro (-NO2) can decrease the basicity of the azo nitrogens.

Alkylation of the Imidazole Ring: The nitrogen atom at the 1-position of the imidazole ring (N1) can be readily alkylated. tandfonline.com This modification not only prevents deprotonation but also introduces steric bulk, which can influence the geometry of the resulting metal complexes. Common alkyl groups used include methyl and ethyl. tandfonline.comrsc.org

Introduction of Additional Donor Groups: To create ligands with higher denticity, additional donor groups can be incorporated into the ligand structure. For example, introducing a thioether group in the ortho position of the phenyl ring creates a potential tridentate ligand. researchgate.net

Metal Complex Formation and Stoichiometry

This compound and its derivatives form stable complexes with a wide range of metal ions. lookchem.com The stoichiometry of these complexes is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the specific functional groups present on the ligand.

A significant body of research has focused on the coordination of 2-(phenylazo)imidazole ligands with transition metals.

Nickel(II) Complexes: Nickel(II) readily forms complexes with these ligands. For example, the reaction of Ni(ClO4)2·6H2O with 1-alkyl-2-(arylazo)imidazole and sodium azide (B81097) or ammonium (B1175870) thiocyanate (B1210189) in a 1:2:2 molar ratio yields complexes with the general formula [Ni(RaaiR')2(X)2], where X is N3- or SCN-. tandfonline.com The single-crystal X-ray structure of [Ni(Pai-Me)2(N3)2] (Pai-Me = 1-methyl-2-(phenylazo)imidazole) confirms a distorted octahedral geometry. tandfonline.com

Copper(II) Complexes: Copper(II) perchlorate (B79767) reacts with 1-alkyl-2-(arylazo)imidazoles and pseudohalides to form mononuclear complexes such as [Cu(RaaiR')2(N3)2] and [Cu(RaaiR')2(SCN)2]. rsc.org The stoichiometry is typically 1:2 (metal:ligand), with two additional anionic ligands completing the coordination sphere.

Zinc(II) Complexes: Zinc(II) forms both 1:1 and 1:2 complexes with 2-(phenylazo)imidazole derivatives. For instance, complexes with the formula Zn(MeaaiMe)Cl2·H2O and Zn(HaaiMe)2(NCS)2 have been synthesized and characterized. dntb.gov.ua The coordination environment around the Zn(II) ion can vary from tetrahedral to trigonal bipyramidal depending on the specific ligand and reaction conditions. researchgate.netmolaid.com

Manganese(II) and Cobalt(II) Complexes: Tetrahedral complexes of Mn(II) with the formula Mn(HaaiMe)42 have been reported. researchgate.net Similarly, Co(II) forms complexes such as [Co(HaaiMe)2(NCS)2]. tandfonline.com

Ruthenium and Osmium Complexes: The coordination chemistry of 2-(arylazo)imidazole with ruthenium has been explored, leading to the formation of various Ru(II) complexes. acs.orgacs.org Osmium complexes with these ligands have also been synthesized and characterized. acs.org

Other Transition Metals: Complexes with other transition metals such as Hg(II), Pd(II), and Pt(IV) have also been prepared, often exhibiting a 1:2 metal-to-ligand ratio. researchgate.netbohrium.comresearchgate.netresearchcommons.org

Metal IonGeneral FormulaCoordination GeometryReference
Ni(II)[Ni(RaaiR')2(X)2] (X = N3-, SCN-)Distorted Octahedral tandfonline.com
Cu(II)[Cu(RaaiR')2(X)2] (X = N3-, SCN-)- rsc.org
Zn(II)Zn(MeaaiMe)Cl2·H2O, Zn(HaaiMe)2(NCS)2Tetrahedral/Trigonal Bipyramidal dntb.gov.uamolaid.com
Mn(II)Mn(HaaiMe)42Tetrahedral researchgate.net
Co(II)[Co(HaaiMe)2(NCS)2]- tandfonline.com
Hg(II)[Hg(L)2]X2- researchgate.netresearchgate.net
Pd(II)[Pd(L)2]X2- bohrium.comresearchcommons.org
Pt(IV)[Pt(L)Cl4]- bohrium.comresearchcommons.org

The coordination of this compound derivatives extends to lanthanide metals, leading to the formation of complexes with interesting luminescent and magnetic properties. For example, a series of neutral mononuclear lanthanide complexes with the general formula [Ln(HL)2(NO3)3], where HL is 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid and Ln includes Sm, Eu, Gd, Tb, and Dy, have been synthesized and structurally characterized. mdpi.com In these complexes, the lanthanide ion is coordinated by two ligand molecules and three nitrate (B79036) anions.

Coordination Modes and Geometries

The versatility of this compound as a ligand is evident in its ability to adopt various coordination modes, leading to a range of molecular geometries.

By incorporating additional donor groups into the ligand framework, tridentate and even multidentate coordination can be achieved. For example, the introduction of a thioether group at the ortho-position of the phenyl ring in 1-alkyl-2-{(o-thioalkyl)phenylazo}imidazole allows for tridentate chelation involving the imidazole nitrogen, an azo nitrogen, and the sulfur atom of the thioether. researchgate.net Similarly, a ligand derived from the coupling of benzimidazolediazonium chloride with 3-(benzylideneimino)phenol acts as a tridentate ligand, coordinating through the deprotonated phenolic oxygen, the N3 of the benzimidazole (B57391) ring, and an azo nitrogen. researchgate.net These higher-denticity ligands can lead to more complex and often more stable metal complexes with specific geometries.

Structural Geometries of Metal Coordination Spheres (e.g., Octahedral, Tetrahedral, Square Pyramidal)

The this compound ligand, acting as a bidentate chelating agent, coordinates to metal ions primarily through the pyridinic nitrogen of the imidazole ring and one of the nitrogen atoms of the azo group. This chelation results in the formation of a stable five-membered ring. The specific geometry of the metal coordination sphere is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the co-ligands present in the complex.

A variety of coordination geometries have been observed in metal complexes of this compound derivatives. For instance, in the complex di-thiocyanato-bis-{1-methyl-2-(phenylazo)-imidazole}zinc(II), the zinc(II) center exhibits a distorted trigonal bipyramidal (TBP) geometry. researchgate.net In this complex, one of the 1-methyl-2-(phenylazo)-imidazole ligands acts as a bidentate chelating agent, while the second coordinates in a monodentate fashion through only the imidazole nitrogen. The coordination sphere is completed by two thiocyanate groups. researchgate.net

In another example, the reaction of CdI2 with 1-methyl-2-(p-nitro-phenylazo)imidazole in DMF results in a complex with the composition [Cd(p-NO2aaiCH3)I2·DMF]. ijrar.org Single-crystal X-ray diffraction studies of this complex would be necessary to definitively determine the coordination geometry around the Cd(II) ion, which could adopt tetrahedral or octahedral geometries depending on the coordination mode of the solvent molecule.

Furthermore, copper(II) complexes with related azoimidazole ligands have been synthesized, and their structures have been characterized. For example, bis[1-ethyl-2-(p-tolylazo)imidazole]-bis-(azido)copper(II) and bis[1-methyl-2-(phenylazo)imidazole]-bis(thiocyanato)copper(II) have been structurally characterized, likely exhibiting distorted octahedral geometries around the copper(II) center. ugr.es The versatility of the coordination geometry is a key feature of these complexes, allowing for the fine-tuning of their physical and chemical properties.

The following table summarizes the observed coordination geometries in selected metal complexes of this compound and its derivatives.

Metal IonLigand(s)Coordination GeometryReference
Zn(II)1-methyl-2-(phenylazo)-imidazole, NCS⁻Distorted Trigonal Bipyramidal researchgate.net
Cu(II)1-ethyl-2-(p-tolylazo)imidazole, N₃⁻Distorted Octahedral (inferred) ugr.es
Cu(II)1-methyl-2-(phenylazo)-imidazole, SCN⁻Distorted Octahedral (inferred) ugr.es

Supramolecular Assembly and Intermolecular Interactions in Metal Complexes

The solid-state structures of metal complexes containing this compound ligands are often governed by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, play a crucial role in the formation of higher-order supramolecular architectures.

Hydrogen bonding is a prominent feature in the crystal structures of metal complexes derived from N-H containing this compound ligands. The imidazole N-H proton can act as a hydrogen bond donor, while the uncoordinated azo nitrogen atom or other suitable acceptors can participate as hydrogen bond acceptors.

For instance, in the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, hydrogen-bonded chains are formed through N–H···N interactions between the imidazole rings of adjacent molecules. mdpi.com These chains then assemble into flat molecular layers. mdpi.com Similarly, the crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole reveals that molecules form centrosymmetric dimers via pairs of N—H⋯O hydrogen bonds. iucr.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the this compound ligands are significant in dictating the solid-state packing of their metal complexes. These interactions occur between the phenyl and/or imidazole rings of adjacent complex units.

The crystal structure of 1,1'-bis[(2-phenylazo)imidazol-1-yl]methane, a related compound, shows a dihedral angle of 62.2° between the two phenylazoimidazole moieties, which may allow for offset π-stacking interactions. researchgate.net The planar nature of the azo-imidazole-phenyl system facilitates such interactions.

Chelate Ring Formation and Stability Investigations

The chelation of this compound to a metal center involves the formation of a five-membered ring, which generally imparts significant thermodynamic stability to the resulting complex. This stability is a consequence of the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands.

Studies on imidazole derivatives as chelating agents have shown that azoimidazoles containing a hydroxyl group form stable chelates with various divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov The stability constants of these metal chelates were determined using the Bjerrum-Calvin method in a 50% v/v dioxane-water medium. The logK1K2 values for these complexes were found to be in the range of 14.9-25.4, indicating high stability. nih.gov The stability of these complexes generally followed the Mellor-Maley stability sequence. nih.gov

The following table presents stability constant data for metal chelates of a related azoimidazole, demonstrating the high stability of these complexes.

Metal IonlogK₁logK₂log(K₁K₂)Reference
Co(II)7.57.414.9 nih.gov
Ni(II)9.08.217.2 nih.gov
Cu(II)12.510.523.0 nih.gov
Zn(II)8.07.015.0 nih.gov
Cd(II)7.87.114.9 nih.gov

Advanced Spectroscopic and Crystallographic Characterization Techniques of 2 Phenylazo 1h Imidazole and Its Complexes

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental tools for investigating the electronic transitions and photophysical properties of 2-(Phenylazo)-1H-imidazole and its complexes.

The electronic spectrum of this compound typically exhibits intense bands in the UV-visible region. At higher concentrations, a single π-π* transition is often observed. researchgate.net However, at lower concentrations (e.g., 5 x 10⁻⁶ M), both a π-π* and an n-π* transition can be resolved. researchgate.net For instance, in one study, these bands appeared at 370 nm and 456 nm, respectively. researchgate.net This change with concentration has been linked to a trans-to-cis isomerization of the molecule. researchgate.net

Metal complexation significantly influences the electronic spectra. For example, tungsten carbonyl complexes of 1-methyl-2-(phenylazo)imidazoles are colored, with blue for phenylazo derivatives and green for naphthylazo analogues. niscpr.res.in These complexes show multiple intense absorption bands between 270 and 600 nm. niscpr.res.in A band around 370-390 nm is assigned to a π-π* transition, one at 270-280 nm to an n-π* transition, and a broad, intense band at 570-590 nm is attributed to a metal-to-ligand charge transfer (MLCT) transition from the tungsten dπ orbital to the ligand's π* orbital. niscpr.res.in Similarly, ruthenium(II) complexes with arylazoimidazoles display MLCT transitions in the visible region. lookchem.com The interaction with metal ions can modulate the absorption spectrum without completely losing the photochromic behavior. figshare.com

The solvent environment can also affect the fluorescence properties. Some imidazole-derived chromophores exhibit intense fluorescence with quantum yields ranging from 0.05 to 0.98 in nonpolar solvents and polymer matrices, with emission maxima observed between 320 and 528 nm. beilstein-journals.org

Table 1: Electronic Absorption Data for this compound and Related Compounds

Compound Solvent/Concentration λmax (nm) Transition Reference
This compound High Concentration 358 π-π* researchgate.net
This compound 5 x 10⁻⁶ M 370 π-π* researchgate.net
This compound 5 x 10⁻⁶ M 456 n-π* researchgate.net
[W(CO)₄(1-methyl-2-(phenylazo)imidazoles)] Benzene (B151609) ~370-390 π-π* niscpr.res.in
[W(CO)₄(1-methyl-2-(phenylazo)imidazoles)] Benzene ~270-280 n-π* niscpr.res.in

Vibrational Spectroscopy for Molecular Structure Elucidation

FT-IR spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of this compound and its complexes by probing their characteristic vibrational modes.

For this compound derivatives, the FT-IR spectra show characteristic absorption bands. For instance, a derivative, 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, displays a series of bands including those at 3072, 2975, 2869, 2761, 2696, 2572, 2525, 2439, 2325, 2111, 1901, 1722, 1591, 1494, 1366, 1222, 1107, 1000, 901, 840, and 767 cm⁻¹. mdpi.com In a related phenanthroimidazole derivative, bands at 764, 775, 1449, 1483, and 1581 cm⁻¹ are assigned to C-H bond deformations of the substituted benzene ring, while bands at 1521, 1549, and 3476 cm⁻¹ are characteristic of N-H deformation and valence vibrations. researchgate.net

The N=N stretching vibration of the azo group is a key diagnostic band. In one study of an azo compound, this vibration was observed at 1427 cm⁻¹, which is in close agreement with the calculated value of 1428 cm⁻¹. derpharmachemica.com The C-N stretching vibration between the ring carbon and the azo nitrogen is typically found in the 1200–1130 cm⁻¹ region. derpharmachemica.com For one derivative, this was observed at 1172 cm⁻¹. derpharmachemica.com

Upon complexation with metal ions, shifts in the vibrational frequencies of the ligand are observed. In palladium(II)-triphenylphosphine-arylazoimidazole complexes, the IR spectra show intense stretching bands in the 1605–1650 cm⁻¹ and 1290–1350 cm⁻¹ regions, with a concurrent loss of the Pd-Cl or Ni-Br stretching frequency. academicjournals.org For dichloro zinc(II) complexes of 1-alkyl-2-(arylazo)imidazole, the structures have been characterized by their IR spectral data. researchgate.net In Ni(II) and Zn(II) complexes with 5-chloro-2-(phenylazo)pyridine, the ligand coordinates through the nitrogen atoms of the pyridine (B92270) ring and the azo moiety. scienceasia.org

Table 2: Selected FT-IR Vibrational Frequencies for this compound and Related Compounds

Compound/Derivative Wavenumber (cm⁻¹) Assignment Reference
2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole 1591 C=N stretch mdpi.com
2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole 1494 Aromatic C=C stretch mdpi.com
Azo-N=N-Compound 1427 N=N stretch derpharmachemica.com
Azo-C-N-Compound 1172 C-N stretch derpharmachemica.com
2-Phenyl-1H-phenanthro[9,10-d]imidazole 3476 N-H stretch researchgate.net
2-Phenyl-1H-phenanthro[9,10-d]imidazole 1521, 1549 N-H deformation researchgate.net

Raman spectroscopy and its surface-enhanced variant, SERS, provide complementary vibrational information to FT-IR and are particularly useful for studying molecules adsorbed on metal surfaces.

SERS studies of this compound (PaiH) adsorbed on silver nanoparticles have revealed interesting concentration-dependent and pH-dependent conformational changes. researchgate.netresearchgate.net At a concentration of 5 x 10⁻⁶ M, PaiH is thought to form a monomolecular layer on the silver nanoparticles. researchgate.net The appearance of a "cis-signature" peak at 570 cm⁻¹ in the SERS spectrum suggests a trans-to-cis isomerization upon adsorption. researchgate.net

The adsorption geometry of PaiH on the silver surface is pH-dependent. At a neutral pH of 7, the molecule exists in a cis-conformation. researchgate.net In alkaline conditions, it undergoes a transformation to a hydrazone conformation, while in acidic conditions, the azo nitrogens are involved in the electronic interaction with the surface. researchgate.net These SERS studies also indicate a significant reduction in the HOMO-LUMO gap, suggesting that PaiH could behave as an organic semiconductor. researchgate.net

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound and its derivatives in solution.

The ¹H-NMR spectrum of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole in DMSO-d₆ shows a signal for the N-H proton at δ 13.02 ppm. mdpi.com The aromatic protons appear as a multiplet in the range of δ 7.33-7.46 ppm and a doublet of doublets at δ 7.91 ppm. mdpi.com For tungsten carbonyl complexes of 1-methyl-2-(phenylazo)imidazoles, the imidazole (B134444) protons at positions 4 and 5 appear as singlets between δ 7.59-7.82 ppm and δ 7.30-7.78 ppm, respectively. niscpr.res.in These signals are downfield shifted by 0.3-0.6 ppm and 0.2-0.5 ppm compared to the free ligand. niscpr.res.in The N-methyl protons give a singlet at δ 4.07-4.18 ppm. niscpr.res.in In palladium(II)-triphenylphosphine-arylazoimidazole complexes, the aromatic region of the ¹H NMR spectrum is broad, mainly due to the phenyl protons of the triphenylphosphine (B44618) ligands, and a sharp peak around 4 ppm is observed for the ethyl substitution on the imidazole ring. academicjournals.org

¹³C-NMR spectroscopy provides information about the carbon framework. However, for some 2-phenyl substituted imidazoles, fast tautomerization in solution can lead to poor resolution and missing signals for the imidazole ring carbons. mdpi.com In such cases, solid-state ¹³C CP-MAS NMR can be a valuable alternative for unambiguous characterization. mdpi.com For a series of 2-phenyl-1H-imidazole-4(5)-carbaldehydes, the ¹³C-NMR spectra in solution were found to be unreliable for this reason. mdpi.comnih.gov

Table 3: Selected ¹H-NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound/Derivative Solvent N-H Imidazole-H Aromatic-H N-Alkyl-H Reference
2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole DMSO-d₆ 13.02 7.33-7.46 7.33-7.46, 7.91 - mdpi.com
[W(CO)₄(1-methyl-2-(phenylazo)imidazoles)] - - 7.30-7.82 - 4.07-4.18 (Me) niscpr.res.in

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of this compound and its derivatives, which helps in confirming their identity and structure.

For a series of N-substituted imidazole derivatives, mass spectra were recorded and found to be in agreement with the assigned molecular structures. ijpsonline.com The molecular ion peak (M⁺) or a related peak like (M⁺+1) is typically observed, confirming the molecular mass of the synthesized compound. ijpsonline.com For instance, the mass spectrum of 2-(1H-imidazol-1-yl)-N-phenylacetamide showed a peak at m/z 202, corresponding to [M⁺+1]. ijpsonline.com Palladium(II)-triphenylphosphine-arylazoimidazole complexes have also been characterized using ESI mass spectrometry. academicjournals.org

X-ray Diffraction Studies

Several crystal structures of substituted this compound derivatives have been reported. For example, the crystal structure of 2-[(E)-2-(4-bromophenyl)diazenyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole reveals a trans configuration around the N=N double bond, which has a bond length of 1.274 (3) Å. iucr.orgnih.gov The imidazole and the attached aryl ring are nearly coplanar, indicating significant electron delocalization. iucr.orgnih.gov In the crystal, molecules form centrosymmetric dimers through N—H···O hydrogen bonds. iucr.orgnih.gov

The crystal structure of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole shows a twisted geometry, with a rotation of about 30° between the mean planes of the imidazole and phenyl rings. mdpi.com The crystal packing is characterized by hydrogen-bonded chains formed by N–H···N interactions between adjacent imidazole rings. mdpi.com The central C1–N3=N4–C4 bridge is nearly planar, with a torsion angle of -179.08(10)°. mdpi.com The N=N bond distance is 1.2575(15) Å. mdpi.com

X-ray diffraction has also been crucial in characterizing metal complexes. The structure of [Hg(1-hexyl-2-(p-tolylazo)imidazole)(μ-I)(I)]₂ has been confirmed by single-crystal X-ray analysis. lookchem.com The crystal structure of the mononuclear complex [Ru(pap)₂(H₂biim)][ClO₄]₂·3CH₂Cl₂ (where pap = 2-(phenylazo)pyridine (B13924361) and H₂biim = 2,2'-biimidazole) has also been determined. rsc.org

Table 4: Selected Crystallographic Data for this compound Derivatives

Compound Crystal System Space Group Key Bond Length (Å) Key Feature Reference
2-[(E)-2-(4-bromophenyl)diazenyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole - - N=N: 1.274 (3) trans configuration, nearly coplanar imidazole and aryl rings iucr.orgnih.gov

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional molecular and crystal structure of this compound derivatives and their metal complexes. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and the coordination geometry around a metal center.

Research has shown that the this compound ligand system typically adopts a trans configuration about the azo (–N=N–) group, which is the more stable isomer. nih.gov The structural analysis of various derivatives and complexes has confirmed this geometry. For instance, the crystal structure of 1,1-bis[(2-phenylazo)imidazol-1-yl]methane reveals N=N bond lengths of 1.260(2) Å and 1.229(2) Å. researchgate.net In another example, a brominated derivative, 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, also shows a trans configuration around the azo double bond, with an N=N bond distance of 1.274 (3) Å. nih.gov

A summary of crystallographic data for selected this compound derivatives and related complexes is presented below.

Table 1: Selected Crystallographic Data for this compound Derivatives and Complexes

Compound Formula Crystal System Space Group Key Bond Lengths (Å) Ref.
1,1-bis[(2-phenylazo)imidazol-1-yl]methane C₁₉H₁₆N₈ Monoclinic P2₁/n N=N: 1.260(2), 1.229(2) researchgate.net
2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole C₂₃H₁₉BrN₄O₂ Monoclinic P2₁/c N=N: 1.274(3) nih.gov
[Ru(pap)₂(H₂biim)][ClO₄]₂·3CH₂Cl₂ C₃₀H₂₄Cl₂N₁₂O₈Ru·3CH₂Cl₂ Orthorhombic Ccca Ru-N(py): 2.055(6), Ru-N(azo): 2.062(6) researchgate.net
[Co(α-NDC)₀.₅(μ₄-NDC)₀.₅(ClPai-Me)]·0.5H₂O C₂₂H₁₅.₅₀ClCoN₄O₄.₅₀ Monoclinic P2₁ Co-N(azo): 2.083(3), Co-N(im): 2.089(3) acs.org

Powder X-ray Diffraction for Phase Identification and Structural Confirmation

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used for the characterization of polycrystalline materials. units.it While single-crystal XRD provides the detailed structure of one perfect crystal, PXRD is essential for confirming the phase purity and identity of the bulk, as-synthesized sample. units.itncl.ac.uk

The primary application of PXRD in the study of this compound and its complexes is to verify that the bulk material consists of a single crystalline phase. ncl.ac.uk The experimental PXRD pattern of a synthesized powder is compared to a pattern simulated from the single-crystal X-ray diffraction data. A high degree of coincidence between the experimental and simulated patterns confirms that the crystal structure determined by SCXRD is representative of the entire bulk sample. nih.govrsc.org

This technique is particularly crucial in the study of coordination polymers, where the ligand can bridge metal centers to form one-, two-, or three-dimensional networks. rsc.orgmdpi.com The PXRD patterns can confirm the formation of the desired polymeric structure and are used to assess the material's stability upon removal of guest solvent molecules, which can sometimes induce a phase change. mdpi.com For instance, the PXRD patterns of various trisimidazole-based coordination polymers were used to characterize the final products. rsc.org Similarly, for zinc-imidazole coordination polymers, PXRD analysis confirmed that the synthesized material was highly crystalline and its structure was consistent with the proposed model. nih.gov Any significant differences between the observed and simulated patterns can indicate the presence of impurities or a different polymorphic form. mdpi.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. ncl.ac.uk It is a powerful tool for studying the paramagnetic metal complexes of this compound, providing detailed information about the oxidation state, spin state, and local coordination environment of the metal ion. ncl.ac.ukmdpi.com

The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. nih.gov The resulting EPR spectrum is typically plotted as the first derivative of the absorption and is characterized by its g-factor and hyperfine splitting patterns. The g-factor is sensitive to the electronic environment and symmetry of the metal ion, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (both the metal and ligand donor atoms), providing insight into the nature of the metal-ligand bonds. nih.govcrystallography.net

EPR studies have been conducted on several paramagnetic complexes involving azoimidazole-type ligands. For example, manganese(II) complexes of 1-alkyl-2-(arylazo)imidazoles have been investigated using EPR. acs.org The EPR spectrum of a low-spin Fe(II) complex (t₂g⁶ configuration) would be silent, but if oxidized to paramagnetic Fe(III), it would yield a characteristic spectrum. mdpi.com Studies on osmium complexes with analogous azo-pyridine ligands show rhombic EPR spectra at low temperatures (77 K), from which the principal g-values (g₁, g₂, g₃) can be determined. mdpi.com These g-values are directly related to the splitting of the metal's d-orbitals, which is dictated by the coordination geometry. mdpi.com For instance, the spectrum of an [Os(L)(pap)Br]⁺ complex showed three distinct g-values, confirming a low-symmetry environment around the osmium center. mdpi.com

Table 2: Representative EPR Data for Paramagnetic Complexes with Azo-aromatic Ligands

Complex Type Metal Ion Key Spectral Features g-Values Ref.
[Os(L)(pap)Br]⁺ Os(III) Rhombic spectrum at 77 K g₁ = 2.45, g₂ = 1.93, g₃ = 1.62 mdpi.com
Manganese(II) complexes Mn(II) Isotropic EPR spectrum - acs.org

Note: Data for Cu(II) is typical for axial complexes and provided for illustrative purposes.

Theoretical and Computational Investigations of 2 Phenylazo 1h Imidazole Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecular systems. For 2-(phenylazo)-1H-imidazole and related compounds, DFT calculations offer a detailed understanding of their geometric and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are employed to find the equilibrium geometry. webofjournals.combeilstein-journals.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole derivatives have reported optimized C-N bond lengths that can be compared with experimental data. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which can exist in different spatial arrangements due to rotation around single bonds. By performing potential energy surface (PES) scans, researchers can identify various conformers and determine their relative stabilities. researchgate.net For example, the rotation around the bond connecting the phenylazo group to the imidazole ring can lead to different conformers. The conformer with the lowest energy is considered the most stable. researchgate.net In some cases, multiple stable conformers may exist with small energy differences, and their populations can be estimated using Boltzmann statistics. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. malayajournal.orgirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. malayajournal.org For various imidazole derivatives, HOMO-LUMO energy gaps have been calculated using DFT methods, providing insights into their electronic behavior and potential for charge transfer within the molecule. malayajournal.orgkbhgroup.in The distribution of HOMO and LUMO densities also reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. malayajournal.org

Global Reactivity Descriptors and Molecular Electrostatic Potential Surfaces (MEPS)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. kbhgroup.in These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ajchem-a.com

These parameters are calculated using the energies of the frontier orbitals and are valuable for comparing the reactivity of different compounds. kbhgroup.ininformaticsjournals.co.in

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to predict the reactive sites of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. allsubjectjournal.com MEPS analysis for imidazole derivatives helps in identifying the most reactive sites for interactions like hydrogen bonding and electrophilic/nucleophilic reactions. malayajournal.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. science.govresearchgate.net This approach is computationally less demanding than other high-level methods, making it suitable for larger molecules like this compound. arxiv.org

TD-DFT calculations can predict the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π). researchgate.net For azo compounds, the electronic spectrum is characterized by a strong π→π* transition and a weaker n→π* transition. researchgate.net Studies on related azoimidazole systems have shown that TD-DFT can successfully reproduce experimental UV-Vis spectra and provide insights into the electronic transitions responsible for the observed absorption bands. researchgate.net For instance, a study on 1H-2(phenylazo) imidazole (PaiH) showed that at low concentrations, both π-π* and n-π* bands are observed, suggesting a trans-to-cis isomerization. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the electron density in terms of localized orbitals. allsubjectjournal.comacs.org It provides a description of the bonding in terms of Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals.

The interactions between filled (donor) and vacant (acceptor) orbitals are a key aspect of NBO analysis. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and the strength of the intramolecular interactions. scirp.org For imidazole derivatives, NBO analysis can reveal the delocalization of electron density from lone pairs of nitrogen atoms to antibonding orbitals of adjacent bonds, which contributes to the stability of the molecule. wisc.edu This analysis helps in understanding the electronic structure and the nature of chemical bonds within the molecule. allsubjectjournal.com

Molecular Dynamics (MD) Simulations for Conformational and Reactive Properties

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and reactive properties. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.

For imidazole-containing systems, MD simulations can be used to explore the conformational landscape and identify the most populated conformations in different environments. researchgate.net Reactive MD simulations, using force fields like ReaxFF, can model chemical reactions by allowing bonds to form and break during the simulation. osti.gov While specific MD studies on this compound are not widely reported in the provided context, the methodology has been applied to other imidazole derivatives to investigate their reactive properties and interactions with other molecules or surfaces. researchgate.net

Quantum Chemical Calculations for Linear and Non-Linear Optical Properties

The study of linear and non-linear optical (NLO) properties of organic molecules, including those in the this compound family, is a significant area of materials science research. Quantum chemical calculations are powerful tools for predicting and understanding these properties at a molecular level, offering insights that guide the design of new materials for photonic and optoelectronic applications. nih.govsemanticscholar.org

Theoretical investigations into the NLO properties of related imidazole derivatives often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. nih.govsemanticscholar.org A common approach involves using functionals like B3LYP with a basis set such as 6-31+G(d,p) to perform calculations. nih.govsemanticscholar.org These computational methods are used to determine key electronic and structural parameters that govern the optical response of the molecules.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor, as a smaller gap often correlates with higher molecular polarizability and, consequently, enhanced NLO properties. nih.govsemanticscholar.org Analysis of these frontier orbitals reveals the potential for charge transfer within the molecule, a fundamental mechanism for NLO activity in π-conjugated organic systems. nih.govsemanticscholar.org Natural Bond Orbital (NBO) analysis is also utilized to study hyperconjugative interactions and charge delocalization, which are indicated by the stabilization energy E(2). mdpi.com The presence of strong π→π* transitions with large stabilization energies points to efficient charge transfer, a hallmark of potent NLO materials. mdpi.com

For NLO properties, the first hyperpolarizability (β) and second hyperpolarizability (γ) are of primary interest. These tensors describe the non-linear response of a molecule to an applied electric field. Theoretical calculations can predict the magnitude of these values, providing a direct measure of the NLO activity. nih.govsemanticscholar.org A high total dipole moment and significant changes in dipole moment between the ground and excited states are also linked to a strong NLO response. nih.govsemanticscholar.org

The results from these quantum chemical calculations can be correlated with experimentally measured values. For instance, the Z-scan technique is an experimental method used to determine the non-linear absorption coefficient (β), the non-linear refractive index (n₂), and the third-order non-linear optical susceptibility (χ⁽³⁾). nih.govsemanticscholar.org In one study on a related diphenyl imidazole derivative, these values were experimentally determined to be 4.044 × 10⁻¹ cmW⁻¹, 2.89 × 10⁻⁶ cm²W⁻¹, and 2.2627 × 10⁻⁶ esu, respectively. nih.govsemanticscholar.org Such experimental validation confirms the predictions made by theoretical models and affirms the potential of the studied compounds as NLO materials. nih.govsemanticscholar.org

Machine Learning Approaches in Catalytic Activity Prediction

Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting the catalytic activity of complex molecules, thereby accelerating the discovery and design of new, more efficient catalysts. nih.govmdpi.com For systems involving imidazole derivatives, Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, establish a mathematical correlation between a compound's structural or physicochemical properties and its catalytic performance. iosrjournals.orgscielo.br

The development of a QSAR model begins with the calculation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties. researchgate.net For imidazole-based systems, these descriptors can be calculated using software like DRAGON, AutoDock, and HyperChem. researchgate.net They can include physicochemical parameters like lipophilicity (ClogP), steric parameters like molar refractivity (MR), and quantum-chemical parameters derived from DFT calculations. iosrjournals.orgresearchgate.net

Once a set of descriptors is generated for a series of compounds with known catalytic activities, machine learning algorithms are employed to build a predictive model. Various algorithms can be used, including:

Multiple Linear Regression (MLR) : A statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.netmdpi.com

Partial Least Squares (PLS) : A method similar to MLR but better suited for cases where the number of descriptors is large or when descriptors are correlated. crpsonline.com

Random Forest (RF) : An ensemble learning method that constructs multiple decision trees during training and outputs the mean prediction of the individual trees. scielo.br

XGBoost : An advanced and efficient implementation of gradient boosting decision trees, often showing superior performance in prediction tasks. nih.govmdpi.com

The quality and predictive power of the resulting QSAR model are assessed using several statistical metrics. mdpi.comcrpsonline.com The correlation coefficient (R²) measures how well the model fits the training data, while the cross-validated correlation coefficient (Q²) and the predicted R² for an external test set (pred_R²) evaluate the model's robustness and predictive ability for new, unseen compounds. nih.govmdpi.comcrpsonline.com A robust model will have high values for these metrics and a low Root Mean Square Error (RMSE). mdpi.com

For example, a study on Ti-phenoxy-imine catalysts using the XGBoost algorithm achieved an R² of 0.998 on the training set and 0.859 on the test set, with a Q² of 0.617, indicating a highly predictive model. nih.gov In another study on α-diimino nickel complexes, an XGBoost model also performed optimally with an R² of 0.999 for the training set and 0.921 for the test set. mdpi.com These models can identify the most influential descriptors, providing crucial insights into the structure-activity relationship. nih.govmdpi.com For instance, analysis might reveal that catalytic activity is highly related to the presence of polarizable atoms and the steric bulk of certain substituents. mdpi.com This knowledge provides a data-driven framework that can effectively guide the rational design of novel catalysts with enhanced performance. nih.gov

Table 2: Machine Learning in Catalytic Activity Prediction for Imidazole-related Systems

Component Description Examples Reference
Objective Predict catalytic activity based on molecular structure. Predicting anti-melanoma IC50 values, polymerization activity, or inhibitory constants. nih.govmdpi.comscielo.br
Molecular Descriptors Numerical representations of molecular properties. Physicochemical: ClogP (lipophilicity); Steric: Molar Refractivity (MR); Electronic: Atomic Sanderson electronegativities, HOMO/LUMO energies; Topological: Connectivity indices. nih.goviosrjournals.orgresearchgate.net
Machine Learning Algorithms Algorithms used to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF), XGBoost, k-Nearest Neighbor (kNN). nih.govmdpi.comscielo.brmdpi.comcrpsonline.com
Model Validation Metrics Statistical parameters to assess model performance. R²: Coefficient of determination; Q²: Cross-validated R²; pred_R²: R² for an external test set; RMSE: Root Mean Square Error. nih.govmdpi.commdpi.comcrpsonline.com

| Insights Gained | Understanding of structure-activity relationships. | Identification of key features (e.g., steric hindrance, electronic effects, lipophilicity) that enhance or diminish catalytic activity. | mdpi.comiosrjournals.org |

Applications of 2 Phenylazo 1h Imidazole in Advanced Materials Science and Catalysis

Development of Functional Chromophores and Dyes

The presence of the phenylazo group imparts distinct chromophoric properties to 2-(Phenylazo)-1H-imidazole, making it a valuable building block for functional dyes and smart materials that respond to external stimuli, particularly light.

Photochromic Systems and Photoisomerization Mechanisms

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key feature of azo compounds like this compound. This property is driven by the trans-cis (or E/Z) isomerization around the nitrogen-nitrogen double bond upon irradiation with light.

Metal coordination can modulate the photochromic behavior. Lead(II) complexes of related 1-alkyl-2-(arylazo)imidazoles also exhibit E-to-Z isomerization upon UV light irradiation, though the quantum yields are generally lower than for the free ligands. acs.org The rate of this isomerization in the complexes is influenced by the halide co-ligand, following the sequence: Cl⁻ < Br⁻ < I⁻. acs.org The activation energies for the thermal Z-to-E isomerization in these lead complexes range from 47.09 to 63.42 kJ mol⁻¹. acs.org

Table 1: Photoisomerization Properties of 2-(Phenylazo)imidazole Derivatives and Related Compounds
CompoundIsomerizationQuantum Yield (Φ)Excitation λ (nm)Activation Energy (Ea) for thermal cis-to-trans (kJ mol⁻¹)SolventReference
1-N-methyl-2-(phenylazo)imidazole (Pai-Me)trans → cis0.35 ± 0.0345479.0 ± 3.5Toluene (B28343) researchgate.net
1-N-methyl-2-(phenylazo)imidazole (Pai-Me)trans → cis0.25 ± 0.0335579.0 ± 3.5Toluene researchgate.net
[Pb(Raai-CnH2n+1)X2]Z → E--47.09–63.42DMF acs.org

Applications in Optical Data Storage Technologies

The efficient and reversible photoisomerization of azo compounds, including 2-(phenylazo)imidazole derivatives, makes them promising candidates for high-density optical data storage. nih.gov Information can be written, erased, and rewritten by using different wavelengths of light to control the trans/cis state of the molecule, which corresponds to binary data (0 and 1).

Azo-dye-doped polymer films are utilized as optical data storage (ODS) media. researchgate.net The writing process involves irradiating the film with a polarized laser, which causes the azo chromophores to undergo photoisomerization and align perpendicularly to the polarization direction. researchgate.net This induced anisotropy allows for the storage of information that can be read out by detecting changes in the polarization or absorption of a reading beam. researchgate.net The development of materials containing 2-(phenylazo)imidazole and its derivatives could contribute to advanced, rewritable optical memory systems. researchgate.netrsc.org

Catalytic Applications of this compound Metal Complexes

The imidazole (B134444) nitrogen atoms in this compound serve as excellent coordination sites for metal ions, forming stable complexes. These metal complexes have been explored for their catalytic activity in a variety of organic transformations.

Homogeneous Catalysis Research

Metal complexes of 2-(phenylazo)imidazole and structurally related ligands have demonstrated significant potential in homogeneous catalysis, particularly in oxidation reactions. Ruthenium(II) carbonyl complexes bearing various substituted arylazoimidazole ligands have been shown to effectively catalyze the oxidation of alcohols to their corresponding aldehydes or ketones. researchgate.net These reactions utilize common oxidants like hydrogen peroxide (H₂O₂) and N-methylmorpholine-N-oxide (NMO). researchgate.net

The catalytic efficiency is influenced by the nature of the metal center and the ancillary ligands. For instance, palladium(II) complexes with phenylazo arylmethine ligands have also been synthesized and characterized, with some showing catalytic potential in C-C coupling reactions. acs.orgdntb.gov.ua Ruthenium complexes with related 2-(phenylazo)pyridine (B13924361) ligands are active catalysts for the epoxidation of olefins. researchgate.net The versatility of these systems extends to dehydrogenative coupling reactions, where ruthenium pincer complexes can catalyze the formation of esters from alcohols with the evolution of hydrogen gas. google.com

Heterogeneous Catalysis and Support Materials (e.g., Clay-Supported Systems)

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, researchers have focused on heterogenizing these metal complexes by anchoring them to solid supports. Clay minerals, such as montmorillonite, are attractive support materials due to their low cost, high surface area, and ion-exchange capabilities. nih.govacs.org

While direct studies on clay-supported this compound are limited, research on analogous compounds provides strong proof of concept. For example, derivatives of 2-phenyl-1H-imidazole have been supported on clay minerals like Ca-montmorillonite (Ca-MMT) and Cu-montmorillonite (Cu-MMT). researchgate.netresearchgate.net These heterogeneous catalysts have been successfully employed in the Henry (nitroaldol) reaction, demonstrating good yields and recyclability. researchgate.net Similarly, a ruthenium catalyst with a 2-(phenylazo)pyridine ligand has been covalently anchored onto silica, creating a heterogeneous catalyst active for the epoxidation of trans-stilbene. researchgate.net The use of solid supports like clay can enhance catalytic performance and contribute to the development of greener, more sustainable chemical processes. nih.gov

Table 2: Examples of Catalysis using Imidazole-based Ligand Complexes
Catalyst SystemLigand TypeReaction TypeSupport MaterialKey FindingReference
Ruthenium(II) Carbonyl Complex1-Alkyl-2-(arylazo)imidazoleAlcohol OxidationNone (Homogeneous)Effective oxidation of alcohols to aldehydes/ketones. researchgate.net
Copper(II) Complex2-Phenyl-1H-imidazole derivativeHenry ReactionClay (Ca-MMT, Cu-MMT)Good yields and catalyst recyclability. researchgate.net
Ruthenium Complex2-(Phenylazo)pyridineEpoxidationSilicaActive heterogeneous catalyst for olefin epoxidation. researchgate.net

Structure-Activity Relationships in Catalysis

Understanding the relationship between the structure of a catalyst and its activity (SAR) is fundamental to designing more efficient catalysts. catalysis.blog For metal complexes of this compound, several structural factors dictate their catalytic performance.

Electronic Properties : The electron-donating or electron-withdrawing nature of substituents on the phenyl and imidazole rings can modify the electron density at the metal center. catalysis.blog This, in turn, affects the metal's ability to participate in redox cycles essential for many catalytic reactions. For instance, in transfer hydrogenation catalysis using half-sandwich metal complexes, electron-rich ligands generally lead to catalysts with higher activity and stability. rsc.org

Geometric Structure : The geometry of the active site, dictated by the coordination of the this compound ligand and any co-ligands, plays a crucial role in substrate binding and transition state stabilization. catalysis.blog Studies on isomeric ruthenium complexes with 2-(phenylazo)pyridine ligands have shown that the specific spatial arrangement of the ligands is critical for their interaction with substrates like DNA. acs.org

The Metal Center : The choice of the central metal ion is paramount. Different metals exhibit distinct catalytic behaviors. For example, in transfer hydrogenation, iridium complexes were found to be superior catalysts compared to those with ruthenium or rhodium. rsc.org In water oxidation catalysis, the nature of the metal ion (e.g., Ni, Co, Cu) in azo-azomethine complexes was essential for both stability and electrocatalytic activity. researchgate.net

By systematically modifying the ligand structure and the metal center, it is possible to fine-tune the catalytic properties of these complexes for specific applications, a principle that drives modern catalyst design. rsc.org

Research on Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in technologies such as optical switching, data storage, and laser technology. rsc.org Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials owing to their large second-order and third-order optical nonlinearities. beilstein-journals.orgmdpi.com The imidazole ring, being a versatile heterocyclic compound, can act as a π-conjugated backbone in charge-transfer chromophores, making its derivatives attractive for NLO applications. beilstein-journals.org

While specific third-order NLO data for this compound is not extensively documented in the reviewed literature, the broader family of imidazole and azobenzene (B91143) derivatives has been a subject of NLO research. sioc-journal.cn For instance, studies on other donor-π-acceptor imidazole chromophores have demonstrated significant NLO responses. The design of these materials often involves creating Y-shaped chromophores with donor and acceptor groups attached to the imidazole backbone to enhance the molecule's polarizability. beilstein-journals.org The investigation of related compounds, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, has shown substantial third-order NLO susceptibility, indicating the potential of the imidazole core in NLO materials. nih.govsemanticscholar.org

Table 1: NLO Properties of a Representative Imidazole Derivative

Compound Nonlinear Absorption Coefficient (β) (cm/W) Nonlinear Refractive Index (n₂) (cm²/W) Third-Order Susceptibility (χ⁽³⁾) (esu)
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 4.044 × 10⁻¹ 2.89 × 10⁻⁶ 2.2627 × 10⁻⁶

Data sourced from a study on a related imidazole derivative. nih.govsemanticscholar.org

The presence of the azo group in this compound could also contribute to its NLO properties, as azobenzene derivatives are known to exhibit photo-controllable NLO responses. sioc-journal.cn Further experimental and theoretical studies are required to fully elucidate the NLO potential of this compound.

Investigation of Organic Semiconductor Properties

Organic semiconductors are a class of materials that offer advantages such as flexibility, low cost, and biocompatibility, making them suitable for applications in flexible displays, sensors, and organic light-emitting diodes (OLEDs). researchgate.net The semiconducting properties of organic materials are closely related to their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A significant finding in the study of this compound (PaiH) is the notable reduction of its HOMO-LUMO gap, which suggests its potential as an organic semiconductor. researchgate.net This reduction in the energy gap facilitates the movement of electrons from the valence band to the conduction band, a key characteristic of semiconducting materials.

The investigation of PaiH adsorbed on silver nanoparticles revealed that at a concentration of 5 x 10⁻⁶ M, a monomolecular layer is formed. researchgate.net Spectroscopic studies indicated a trans-to-cis isomerization of the molecule at lower concentrations. researchgate.net The electronic absorption spectra showed distinct π-π* and n-π* bands at 370 nm and 456 nm, respectively, at a concentration of 5 x 10⁻⁶ M. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of such molecules. researchgate.net The table below summarizes key observational data related to the potential semiconductor properties of this compound.

Table 2: Spectroscopic and Physical Data Related to the Semiconductor Properties of this compound

Parameter Observation Concentration Reference
HOMO-LUMO Gap Significant reduction, indicating semiconductor potential - researchgate.net
Adsorption Forms a monomolecular layer on silver nanoparticles 5 x 10⁻⁶ M researchgate.net
Isomerization Trans-to-cis isomerization suggested by a cis-signature peak Lower concentrations researchgate.net
Absorption Bands π-π* and n-π* bands observed 5 x 10⁻⁶ M researchgate.net

| Absorption Wavelengths | 370 nm (π-π), 456 nm (n-π) | 5 x 10⁻⁶ M | researchgate.net |

The possibility of tuning the electronic properties of this compound through external factors like pH further enhances its potential in the field of organic electronics. researchgate.net

Design of Chemical Sensing Materials (non-biological)

The development of chemical sensors for the detection of various analytes is of great importance in environmental monitoring, industrial process control, and public safety. Imidazole-based compounds have been explored as potential receptor materials in chemical sensors due to the ability of the imidazole moiety to interact with different chemical species.

While direct application of this compound in a chemical sensor has not been extensively reported, research on related imidazole derivatives provides a strong basis for its potential in this area. For instance, a conductometric sensor for the detection of cyanide ions in aqueous media has been developed using 2-phenyl-1H-anthra-[2,3-d]-imidazole-5,10-dione immobilized in a polyaniline matrix. mdpi.com This sensor operates on the principle of a specific hydrogen bonding interaction between the N-H group of the imidazole and the cyanide ion, leading to a measurable change in the conductance of the polyaniline matrix. mdpi.com

The key features of this imidazole-based cyanide sensor are summarized in the table below.

Table 3: Characteristics of an Imidazole-Based Cyanide Sensor

Feature Description
Receptor 2-phenyl-1H-anthra-[2,3-d]-imidazole-5,10-dione
Matrix Polyaniline
Detection Principle Hydrogen bonding between imidazole N-H and cyanide
Transduction Conductometric (change in conductance)
Detection Limit 10 nmol L⁻¹ (2.6 ppt)

Data sourced from a study on an imidazole-based cyanide sensor. mdpi.com

Given that this compound also possesses an N-H group within its imidazole ring, it could potentially be utilized in a similar fashion for the development of sensors for anions or other species capable of forming hydrogen bonds. The phenylazo group could further be functionalized to tune the selectivity and sensitivity of the sensor. The azo-group itself can act as a signaling unit, where its interaction with an analyte could lead to a change in its spectroscopic properties (e.g., color or fluorescence), forming the basis for an optical chemical sensor.

Polyazolylmethane Derivatives in Materials Chemistry

A comprehensive search of the available scientific literature did not yield specific research on the synthesis or application of polyazolylmethane derivatives of this compound in the field of materials chemistry. Polyazolylmethane ligands, which typically feature two or more azole rings linked by a methane (B114726) or substituted methane group, are a well-established class of ligands in coordination chemistry. However, their derivatives incorporating the this compound moiety appear to be an unexplored area of research.

Future Perspectives and Emerging Research Directions for 2 Phenylazo 1h Imidazole

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of imidazole-based compounds is undergoing a significant transformation towards more efficient, environmentally friendly, and economically viable methods. Traditional synthetic routes are often being replaced by innovative approaches that offer higher yields, milder reaction conditions, and reduced waste.

Green Chemistry Approaches: Recent research has emphasized the development of "green" synthetic protocols. For instance, an expeditious method for synthesizing 2-aryl-4-phenyl-1H-imidazoles has been developed using ultrasound irradiation. This technique involves the reaction of phenylglyoxal (B86788) monohydrate, ammonium (B1175870) acetate, and various aldehydes under sonication, avoiding the need for catalysts or solid supports. Key advantages of this approach include milder conditions, high atom economy, simple extraction processes, and minimal waste generation. Similarly, the use of natural catalysts, such as Syzygium cumini seed extract, has been explored for the one-pot multicomponent synthesis of substituted [1H] imidazole (B134444) derivatives, achieving high product yields under reflux conditions.

Catalyst Innovation: The catalyst plays a pivotal role in modern organic synthesis. One novel method for synthesizing 2-phenylimidazole (B1217362) compounds utilizes nanoparticle nickel and copper iodide as catalysts in the reaction between imidazole and iodobenzene. This method is advantageous because the nanoparticle catalyst is easily prepared, separated, and recovered for reuse. The reaction proceeds under relatively mild conditions and produces a high yield, making it suitable for potential industrial-scale production. Other approaches have focused on metal- and acid-free synthesis, such as the use of an inexpensive I2/DMSO system for the oxidation of internal alkynes, a key step in creating 2,4,5-trisubstituted imidazoles.

Process Optimization: Optimizing reaction conditions is crucial for maximizing yield and efficiency. Studies have systematically varied parameters such as solvent type, catalyst concentration, and temperature to determine the ideal conditions for synthesis. For example, in the synthesis of [1H] imidazole derivatives using a Syzygium cumini seed extract catalyst, it was found that a 15% mol concentration of the catalyst was optimal, with further increases not affecting the product yield. These optimization studies are essential for transitioning laboratory-scale syntheses to more practical and scalable processes.

Synthetic InnovationKey FeaturesAdvantages
Ultrasound-Assisted Synthesis Use of sonication with phenylglyoxal monohydrate, ammonium acetate, and aldehydes.Catalyst-free, milder conditions, high atom-economy, rapid, minimal waste.
Natural Catalysts Employment of Syzygium cumini seed extract in a one-pot reaction.Eco-friendly, high yields, utilizes a renewable resource.
Nanoparticle Catalysis Use of nanoparticle nickel and copper iodide with imidazole and iodobenzene.Easily recoverable and reusable catalyst, high yield, suitable for industrial application.
Metal-Free Oxidation I2/DMSO system for the oxidation of internal alkynes.Inexpensive, environmentally friendly, avoids heavy metal contamination.

Exploration of Novel Coordination Architectures and Functional Metal Complexes

The nitrogen atoms in the imidazole ring of 2-(Phenylazo)-1H-imidazole make it an excellent ligand for forming coordination complexes with various metal ions. The exploration of these metal complexes is a burgeoning field, with researchers designing novel architectures that possess unique geometries and functional properties.

Versatile Coordination Modes: Imidazole-based ligands can coordinate with metal ions in various ways, leading to diverse structural motifs. They can act as monodentate ligands, binding to a metal ion through a single nitrogen atom. By introducing additional functional groups, such as carboxylates, to the imidazole ring system, multifunctional ligands can be created. These ligands can bridge multiple metal centers, leading to the formation of two-dimensional (2D) and three-dimensional (3D) coordination polymers. For example, introducing carboxylphenyl groups at the 2-position of imidazole-4,5-dicarboxylate has produced ligands that form complex 3D porous frameworks and 2D net-like layers with strontium (II) and cadmium (II) ions.

Design of Functional Metal Complexes: The resulting metal-imidazole complexes often exhibit interesting properties that are not present in the free ligand. Researchers are synthesizing complexes with transition metals like copper (II), nickel (II), zinc (II), and cadmium (II) to explore their potential applications. The geometry of these complexes, which can range from tetrahedral to square planar to octahedral, is crucial in determining their electronic and magnetic properties. For instance, studies on Ni(II) complexes with 2-substituted benzimidazole (B57391) ligands have shown tetrahedral geometry, while the corresponding Cu(II) complexes exhibit square planar geometry.

Emerging Architectures: The self-assembly of metal ions and imidazole-based ligands can lead to fascinating and complex architectures. Researchers have successfully constructed homochiral 2D and 3D coordination polymers by using an auxiliary chiral ligand alongside a diimidazol-phenanthroline ligand. Furthermore, the use of imidazole derivatives as ligands has led to the synthesis of novel one-dimensional (1D) and 2D coordination polymers with iron (II), displaying unique cyano-bridged layer structures. These intricate structures are not only of fundamental scientific interest but also hold promise for applications in areas like catalysis and molecular recognition.

Metal IonLigand TypeResulting Architecture/Geometry
Cu(II), Ni(II)2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazolesSquare Planar (Cu), Tetrahedral (Ni).
Mn(II), Co(II), Ni(II), Cu(II)Azo Imidazole DerivativeOctahedral.
Sr(II), Cd(II)Imidazole-based multi-carboxylate ligands2D net-like layers and 3D porous frameworks.
Cd(II), Zn(II)3,8-diimidazol-1,10-phenanthroline with chiral camphorateHomochiral 2D and 3D coordination polymers.
Fe(II)Imidazole derivatives1D chain and 2D cyano-bridged layer structures.

Advanced Computational Modeling Techniques and Predictive Simulations

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deep insights into molecular structure, electronic properties, and reactivity, guiding experimental efforts.

Predicting Molecular Properties: DFT calculations are widely used to predict the geometric and electronic properties of imidazole derivatives and their metal complexes. These simulations can determine bond lengths, bond angles, and electronic absorption spectra, which can then be compared with experimental data from techniques like FT-IR and UV-Vis spectroscopy. For instance, computational studies have been used to investigate the optoelectronic properties of triphenyl imidazole-based dyes to assess their suitability for use in dye-sensitized solar cells. Theoretical investigations into the nonlinear optical (NLO) properties of imidazole derivatives have also been performed, calculating hyperpolarizabilities to predict their potential in photonic applications.

Simulating Complex Interactions: Molecular dynamics simulations are employed to study the dynamic behavior of these molecules and their interactions with their environment, such as in a solvent or within a biological system. A significant area of research involves simulating the interaction between metal ions and multiple imidazole ligands, which is crucial for understanding the structure and function of metalloproteins. Advanced nonbonded models, such as the 12-6-4 Lennard-Jones type, are used to accurately simulate these metal-ligand interactions, with parameters refined by comparing simulation results to experimental data and DFT calculations. These simulations can reveal important details about binding free energies, coordination geometries, and the influence of ligand-ligand interactions.

Guiding Materials Design: Predictive simulations are instrumental in the rational design of new functional materials. By modeling different molecular structures and modifications, researchers can pre-screen candidates for desired properties before undertaking laborious and expensive synthesis. For example, a series of metal-free imidazole derivative dyes were virtually designed by varying their π-bridge components to evaluate their potential photovoltaic and optoelectronic properties for dye-sensitized solar cells. Similarly, molecular docking studies are used to computationally investigate the interaction of novel imidazole derivatives with proteins, suggesting potential therapeutic applications by predicting their inhibitory activity.

Expansion of Applications in Diverse Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them highly promising candidates for a variety of functional materials. Research is actively exploring their use in optoelectronics, sensor technology, and beyond.

Nonlinear Optical (NLO) Materials: Organic molecules with extended π-conjugated systems, such as phenylazo-imidazole derivatives, often exhibit significant NLO properties, which are crucial for applications in photonics and optoelectronics like optical switching and data storage. The azo group acts as a π-bridge connecting donor and acceptor moieties, facilitating intramolecular charge transfer, which is a key requirement for high NLO activity. Researchers have synthesized polymers containing imidazole and benzimidazole chromophores and measured their second-order NLO properties, demonstrating their potential for these advanced applications. The third-order NLO properties of triaryl imidazole derivatives have also been investigated using techniques like the Z-scan method, confirming their potential as NLO materials.

Chemical and Fluorescent Sensors: The ability of the imidazole moiety to interact with various analytes makes it an excellent building block for chemical sensors. Substituted imidazole-based fluorescent probes have been designed for the ultrasensitive and selective detection of specific substances, such as hydrazine (B178648). These sensors can operate in different states—solution, gel, and thin film—and can detect analytes through changes in their fluorescence emission. Similarly, imidazole derivatives have been developed as chemosensors for detecting anions like fluoride (B91410), with detection signaled by a visible color change and a "turn-on" fluorescence response. Other sensor designs based on imidazole scaffolds have shown potential for detecting metal ions like Fe3+ and chemical warfare agent mimics.

Application AreaFunctional PrincipleExample Compound/System
Nonlinear Optics Intramolecular charge transfer across a π-conjugated system.Polymers containing 2-[4-(4-N,N-dihydroxyethylamino)phenylazo]-4,5-dicyanoimidazole chromophores.
Dye-Sensitized Solar Cells Light absorption and electron injection from a donor-π-bridge-acceptor dye to a semiconductor.Metal-free organic dyes with a substituted imidazole ring as part of the π-bridge.
Chemical Sensors Interaction of the imidazole moiety with an analyte, leading to a change in fluorescence or color.Substituted imidazole-based probe for hydrazine detection; Imidazo[1,2-a]pyridine derivative for fluoride detection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Phenylazo)-1H-imidazole derivatives, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis involving aryl diazonium salt coupling with imidazole precursors is a common approach. For example, demonstrates the use of copper-catalyzed "click" chemistry for triazole-linked derivatives, while highlights solvent-dependent reactions (e.g., ethanol or DMF) and temperature control (60–100°C) for regioselective aryl substitution. Key steps include:

  • Diazotization of aniline derivatives followed by azo coupling with 1H-imidazole.
  • Purification via column chromatography and validation by melting point analysis, IR (e.g., N-H stretching at 3200–3400 cm⁻¹), and NMR (e.g., aryl proton signals at δ 7.2–8.5 ppm) .

Q. How can researchers ensure structural fidelity and purity during the characterization of this compound analogs?

  • Methodology : Combine spectroscopic and analytical techniques:

  • Elemental analysis (C, H, N) to verify stoichiometry (e.g., <0.4% deviation from calculated values, as in ).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., imidazole C2 proton splitting patterns in ).
  • HRMS for molecular ion validation (e.g., m/z 320.1052 [M+H]⁺ in ).
  • X-ray crystallography (if crystalline) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets (as in ) can calculate:

  • HOMO-LUMO gaps to assess redox activity.
  • Electrostatic potential maps to predict electrophilic/nucleophilic sites.
  • Tautomeric stability (e.g., 1H vs. 3H-imidazole forms). Pair computational results with experimental UV-Vis spectra (e.g., λmax shifts due to azo-π conjugation) .

Q. How can molecular docking studies guide the design of this compound-based enzyme inhibitors?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR in ). Key steps:

  • Prepare ligand structures with optimized tautomers/protonation states.
  • Validate docking poses against co-crystallized ligands (RMSD <2.0 Å).
  • Analyze binding affinities (ΔG) and critical interactions (e.g., hydrogen bonds with imidazole N1, π-π stacking with phenylazo groups) .

Q. How should researchers address contradictions in experimental data, such as discrepancies between calculated and observed elemental analysis?

  • Methodology :

  • Re-examine synthetic protocols : Trace impurities (e.g., unreacted starting materials in ) may skew results.
  • Cross-validate techniques : Use TLC alongside HPLC to detect byproducts.
  • Thermogravimetric analysis (TGA) to assess hydration/decomposition, which may explain mass discrepancies .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be enhanced?

  • Methodology :

  • Forced degradation studies : Expose compounds to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (UV light). Monitor via LC-MS for breakdown products (e.g., imidazole ring cleavage or azo bond reduction).
  • Stabilization strategies : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to retard hydrolysis (inspired by ’s nitroimidazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.